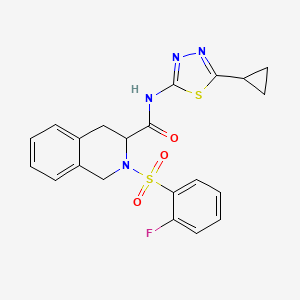
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.
Applications De Recherche Scientifique
Metabolic Pathways and Disposition in Humans
The disposition and metabolism of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been extensively studied in humans. These studies are pivotal for understanding the drug's pharmacokinetics, which includes absorption, distribution, metabolism, and excretion. For instance, a study on the metabolism and disposition of a compound closely related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide revealed that it was well-tolerated, with significant excretion in feces and urine, indicating its systemic absorption and the role of metabolic components in its clearance (Shaffer et al., 2008). Another study highlighted the extensive metabolism of a similar compound, with feces being the predominant route of elimination in humans (Dingemanse et al., 2013).
Imaging and Diagnostic Applications
Certain derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been utilized in imaging and diagnostic applications. For example, an analogue of this compound was used in a study to assess cellular proliferation in tumors using PET imaging. This study aimed to evaluate the proliferative status of solid tumors, which is crucial for cancer diagnosis and treatment planning (Dehdashti et al., 2013).
Neuroinflammation and Psychiatric Disorders
Derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been investigated for their potential in studying neuroinflammation and its role in psychiatric disorders. A study using a compound structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide demonstrated its utility in imaging activated microglia cells, a marker for neuroinflammation, potentially providing insights into the pathophysiology of schizophrenia and related psychosis (Doorduin et al., 2009).
Propriétés
Nom du produit |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
|---|---|
Formule moléculaire |
C27H25FN2O5 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H25FN2O5/c1-33-13-12-30-25(17-6-8-18(28)9-7-17)24(20-4-2-3-5-21(20)27(30)32)26(31)29-19-10-11-22-23(16-19)35-15-14-34-22/h2-11,16,24-25H,12-15H2,1H3,(H,29,31) |
Clé InChI |
YKILRQIFJMFKJA-UHFFFAOYSA-N |
SMILES |
COCCN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F |
SMILES canonique |
COCCN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1228369.png)

![3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1228372.png)

![N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1228377.png)

![2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1228379.png)


![2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B1228384.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide](/img/structure/B1228385.png)
![5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1228386.png)
![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)
